molecular formula C17H26OS2 B14258971 4-(Decyloxy)benzene-1-carbodithioic acid CAS No. 185823-37-4

4-(Decyloxy)benzene-1-carbodithioic acid

Cat. No.: B14258971
CAS No.: 185823-37-4
M. Wt: 310.5 g/mol
InChI Key: MKZGPIJHJCDHIX-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzene-1-carbodithioic acid is a sulfur-containing aromatic compound characterized by a decyloxy chain (-O-C₁₀H₂₁) at the para position of a benzene ring and a carbodithioic acid (-C(=S)SH) group at the ortho position. This structural configuration imparts unique physicochemical properties, including enhanced chelation capabilities due to the dithiolate moiety, which distinguishes it from carboxylic acid derivatives (e.g., 4-(Decyloxy)benzoic acid) .

Properties

CAS No.

185823-37-4

Molecular Formula

C17H26OS2

Molecular Weight

310.5 g/mol

IUPAC Name

4-decoxybenzenecarbodithioic acid

InChI

InChI=1S/C17H26OS2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20/h10-13H,2-9,14H2,1H3,(H,19,20)

InChI Key

MKZGPIJHJCDHIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)benzene-1-carbodithioic acid typically involves the reaction of 4-hydroxybenzoic acid with decyl bromide in the presence of a base to form 4-(decyloxy)benzoic acid. This intermediate is then reacted with carbon disulfide and a suitable base, such as sodium hydroxide, to introduce the carbodithioic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)benzene-1-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbodithioic acid group to thiol or sulfide groups.

    Substitution: The decyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various alkyl or aryl-substituted benzene derivatives.

Scientific Research Applications

4-(Decyloxy)benzene-1-carbodithioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)benzene-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and proteins. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s key differentiator is the carbodithioic acid group (-C(=S)SH), which contrasts with:

  • Carboxylic acids (e.g., 4-(Decyloxy)benzoic acid, DBA): The -COOH group confers higher acidity (pKa ~4–5) compared to carbodithioic acids (pKa ~1–2), influencing solubility and hydrogen-bonding interactions .
  • Esters (e.g., Decyl 4-hydroxybenzoate): The ester group (-COOR) reduces reactivity and enhances hydrophobicity, making such compounds more suitable as surfactants or preservatives .
  • Amides (e.g., 4-n-Decyloxy-3,5-dimethoxybenzoic acid amide): The -CONHR group enables hydrogen bonding but lacks the thiol’s redox activity, limiting metal coordination .

Physicochemical Properties

Property 4-(Decyloxy)benzene-1-carbodithioic Acid 4-(Decyloxy)benzoic Acid (DBA) Decyl 4-Hydroxybenzoate
Melting Point Not reported (inferred <100°C) 303.2–328.2 K (liquid crystal phase) ~25–30°C (ester phase)
Solubility Polar aprotic solvents (DMF, DMSO) Low in water; soluble in hexane Insoluble in water; soluble in lipids
Thermodynamic Stability High (strong S–S/Metal bonds) Moderate (H-bonding dominates) Low (ester hydrolysis likely)
  • Surface Adsorption : DBA exhibits selective adsorption in inverse gas chromatography due to its liquid crystalline behavior . The carbodithioic acid analog may show enhanced surface interactions via thiol-metal bonding, though experimental data are lacking.
  • Electronic Effects: Substituents like decyloxy chains primarily influence steric bulk rather than electronic properties (e.g., redox potentials in cobalt complexes remain similar for dodecyloxy vs. decyloxy-biphenyl derivatives) .

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